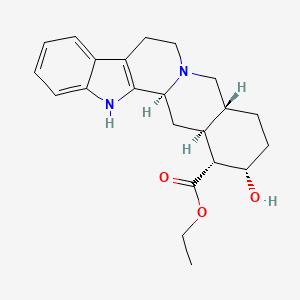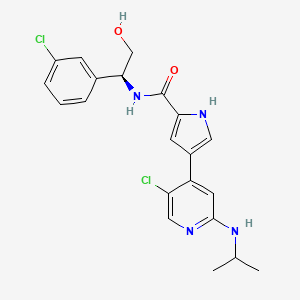
Ulixertinib
Vue d'ensemble
Description
L’ulixertinib est un nouvel inhibiteur réversible et compétitif de l’ATP de la kinase 1 et 2 régulée par le signal extracellulaire (ERK1/2). Il a montré une forte puissance et sélectivité pour ERK1/2, ce qui en fait un candidat prometteur pour le traitement de diverses tumeurs, en particulier celles induites par des mutations dans la voie de la protéine kinase activée par le mitogène (MAPK) .
Mécanisme D'action
L’ulixertinib exerce ses effets en inhibant l’activité d’ERK1/2, qui sont des composants clés de la voie MAPK. En se liant au site de liaison de l’ATP d’ERK1/2, l’this compound empêche la phosphorylation et l’activation des cibles en aval, inhibant ainsi la prolifération et la survie cellulaires . Ce mécanisme est particulièrement efficace dans les tumeurs présentant des mutations dans la voie MAPK, où l’activité d’ERK1/2 est dysrégulée .
Safety and Hazards
Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .
Orientations Futures
Ulixertinib has shown promising results in preclinical trials and is currently in clinical trials for the treatment of a wide range of tumors . It has demonstrated significant and dose-dependent inhibition of cell proliferation and colony formation in different cell lines, including patient-derived xenograft (PDX) cells . This provides proof-of-concept pre-clinical evidence for exploring this compound as a novel therapeutic approach for various cancers .
Analyse Biochimique
Biochemical Properties
Ulixertinib interacts with the enzymes Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1), acting as an inhibitor . These interactions are crucial in the biochemical reactions involving this compound, as they allow it to exert its inhibitory effects on the MAPK pathway .
Cellular Effects
This compound has been shown to inhibit MAPK pathway activity in various models, reducing cell viability in certain cell lines with clinically achievable concentrations . It has also demonstrated antiproliferative synergy in vitro when combined with MEK inhibitors or BH3-mimetics .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the ERK1/2 kinases . As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of these kinases, thereby preventing their activation and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown promising responses in adult patients with mitogen-activated protein kinase (MAPK)-driven solid tumors . It has also demonstrated activity in pediatric low-grade glioma (pLGG) models, slowing tumor growth and significantly increasing survival in NSG mice with BT40 xenografts .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages . For instance, in NSG mice with BT40 xenografts, this compound treatment slowed tumor growth and significantly increased survival .
Metabolic Pathways
This compound is involved in the MAPK pathway, interacting with the enzymes MAPK3 and MAPK1 . Its inhibitory effects on these enzymes lead to a decrease in MAPK pathway activity .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been shown to penetrate into mouse brain tissue in in vivo studies . This suggests that it may be transported and distributed within cells and tissues in a manner that allows it to reach its target enzymes.
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as an inhibitor of the ERK1/2 kinases, which are typically located in the cytoplasm and nucleus, it is likely that this compound also localizes to these areas in order to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’ulixertinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent la formation de la structure centrale, suivie de modifications des groupes fonctionnels pour obtenir la puissance et la sélectivité souhaitées. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont exclusifs et ne sont pas divulgués publiquement.
Méthodes de production industrielle
La production industrielle de l’this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires de production pharmaceutique.
Analyse Des Réactions Chimiques
Types de réactions
L’ulixertinib subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, modifiant potentiellement son activité.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur la molécule d’this compound, affectant sa puissance et sa sélectivité.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en profondeur pour leur activité biologique.
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d’outil pour étudier la voie MAPK et son rôle dans la signalisation cellulaire.
Biologie : Investigué pour ses effets sur la prolifération, la différenciation et la survie cellulaire dans diverses lignées cellulaires.
Médecine : En cours d’essais cliniques pour le traitement des tumeurs avec des mutations dans la voie MAPK, telles que le mélanome et le cancer colorectal
Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et de la médecine personnalisée.
Applications De Recherche Scientifique
Ulixertinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular signaling.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.
Medicine: Undergoing clinical trials for the treatment of tumors with mutations in the MAPK pathway, such as melanoma and colorectal cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Comparaison Avec Des Composés Similaires
Composés similaires
SCH772984 : Un autre inhibiteur d’ERK1/2 avec un mécanisme d’action similaire.
Ravoxertinib : Un inhibiteur d’ERK1/2 avec une puissance et une sélectivité comparables.
LY3214996 : Un inhibiteur sélectif d’ERK1/2 utilisé dans des essais cliniques pour divers cancers.
VX-11e : Un inhibiteur d’ERK1/2 avec des propriétés de liaison distinctes.
Unicité de l’ulixertinib
L’this compound se démarque par sa forte puissance et sa sélectivité pour ERK1/2, ainsi que par son mécanisme d’inhibition réversible et compétitif de l’ATP. Il a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans les tumeurs présentant des mutations de la voie MAPK .
Propriétés
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERXGMCDHOLSS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025683 | |
| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869886-67-9 | |
| Record name | Ulixertinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulixertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULIXERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)
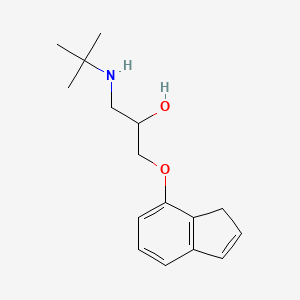


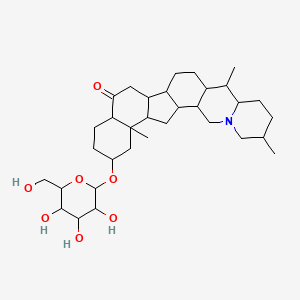

![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)
![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)
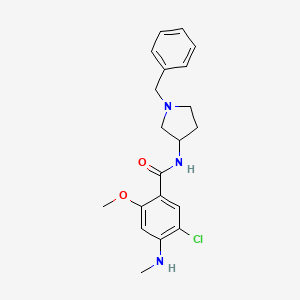
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)
![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
